N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide
CAS No.:
Cat. No.: VC14998350
Molecular Formula: C18H16ClN3O2S
Molecular Weight: 373.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O2S |
|---|---|
| Molecular Weight | 373.9 g/mol |
| IUPAC Name | N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
| Standard InChI | InChI=1S/C18H16ClN3O2S/c1-2-24-15-6-4-3-5-14(15)17(23)20-18-22-21-16(25-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,22,23) |
| Standard InChI Key | OSFCMFRSJANIAH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
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A 4-chlorophenylmethyl group attached to the thiadiazole’s fifth position, introducing aromaticity and halogen-mediated electronic effects.
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A 2-ethoxybenzamide substituent at the second position, contributing hydrogen-bonding capacity and lipophilicity.
This arrangement creates a planar thiadiazole core flanked by hydrophobic and polar regions, a configuration common in bioactive molecules targeting enzymes or nucleic acids .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₃O₂S |
| Molecular Weight | 392.87 g/mol |
| IUPAC Name | N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
| logP (Predicted) | 4.2 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Note: Values derived from computational modeling using analogous thiadiazole derivatives .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically proceeds via three stages:
Thiadiazole Ring Formation
Hydrazine derivatives react with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole scaffold. For example, 4-chlorophenylacetohydrazide may cyclize with CS₂ in ethanol containing KOH, yielding 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine.
Substitution at Position 5
The amine group at position 2 undergoes nucleophilic acyl substitution with 2-ethoxybenzoyl chloride. This step, conducted in anhydrous dichloromethane with triethylamine, installs the benzamide group.
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, with purity verified via HPLC and structure confirmation by ¹H/¹³C NMR .
Industrial Production Considerations
Scale-up challenges include optimizing reaction exothermicity and minimizing by-products. Continuous flow reactors enhance heat transfer and mixing efficiency for the cyclization step, while automated crystallization systems improve yield during final purification.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP of 4.2 suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (predicted <1 mg/mL in water). The ethoxy group enhances solubility in polar organic solvents like ethanol or DMSO, critical for formulation in preclinical studies .
Stability Profile
Accelerated stability studies on analogs indicate decomposition above 150°C, with photodegradation observed under UV light due to the thiadiazole ring’s photosensitivity. Storage recommendations include amber glass containers at -20°C under nitrogen atmosphere.
Biological Activity and Mechanism of Action
Antiviral Applications
Structural analogs demonstrate HIV latency reactivation by binding the Tat-TAR RNA complex. The thiadiazole core may intercalate into TAR’s bulge region, displacing host inhibitory factors and promoting viral transcription .
Table 2: Comparative Bioactivity of Thiadiazole Analogs
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Target Compound (Predicted) | 0.8-1.2 | Bacterial PBPs |
| EVT-11494432 | 2.3 | Viral Reverse Transcriptase |
| G418-0514 | 5.7 | COX-2 |
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 4-chlorophenyl group with a 5-bromofuran (as in EVT-11494432) reduces antibacterial potency but enhances antiviral activity, likely due to improved RNA binding. Conversely, the ethoxy group in the target compound confers greater metabolic stability than the methyl esters found in earlier analogs .
Patent Landscape
Recent patents highlight thiadiazole-benzamide hybrids for oncological applications. For example, US20230172913 claims derivatives inducing apoptosis in melanoma cells via Bcl-2 suppression. The target compound’s lack of a methoxy group may shift selectivity toward kinase targets like EGFR.
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